N-(5-(3-(异丙基磺酰基)苯基)-1,3,4-恶二唑-2-基)苯并[d][1,3]二氧戊环-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤和细胞毒活性
该化合物的结构表明其具有潜在的抗肿瘤和细胞毒作用。噻唑衍生物因其抑制癌细胞生长的能力而受到研究。 例如,Gulsory 和 Guzeldemirci 合成了 [6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-基]乙酸芳基亚烃酰肼,该化合物对前列腺癌细胞表现出强烈的细胞毒性 。进一步的研究可以探索该化合物对其他肿瘤类型的疗效。
ALK/EGFR 双激酶抑制
双激酶抑制剂在克服非小细胞肺癌 (NSCLC) 的耐药性方面发挥着至关重要的作用。 化合物 N-(5-((5-氯-4-((2-(异丙基磺酰基)苯基)氨基)嘧啶-2-基)氨基)-4-甲氧基-2-(4-甲基-1,4-二氮杂环庚烷-1-基)苯基)丙烯酰胺 已被确定为一种有效的 ALK/EGFR 双激酶抑制剂,能够克服 NSCLC 中各种与 ALK/EGFR 相关的耐药突变体 。其独特的结构可能为设计更有效的靶向疗法提供见解。
DNA 损伤反应调节
DNA 损伤反应 (DDR) 对癌症治疗至关重要,因为它影响放疗和 DNA 损伤化疗的有效性。 合理设计像我们的目标分子这样的化合物可以增强 DDR 调节,可能改善治疗效果 。
其他潜在应用
虽然上述领域突出了特定的应用,但探索其他潜在用途至关重要。 噻唑衍生物已被研究用作抗氧化剂、止痛药、消炎药、抗菌剂、抗真菌剂、抗病毒剂、利尿剂和神经保护剂 。进一步的研究可以揭示其他独特的应用。
生化分析
Biochemical Properties
It has been shown that carboxamide containing compounds like this one have demonstrated anticancer activity
Cellular Effects
In cellular studies, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potent anticancer activity against Hep3B cancer cell line . It has been observed to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating its influence on cell function .
Molecular Mechanism
It has been suggested that it may induce arrest in the G2-M phase of the cell cycle, similar to the activity of doxorubicin .
属性
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-11(2)29(24,25)14-5-3-4-13(8-14)18-21-22-19(28-18)20-17(23)12-6-7-15-16(9-12)27-10-26-15/h3-9,11H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTULJRTRRLLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。